molecular formula C19H30O8 B211780 Citroside A CAS No. 120330-44-1

Citroside A

Cat. No.: B211780
CAS No.: 120330-44-1
M. Wt: 386.4 g/mol
InChI Key: XTODSGVDHGMKSN-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Citroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Citroside A involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Citroside A is similar to other terpene glycosides, such as this compound. Both compounds share a similar structural framework but differ in the spatial orientation of their terminal groups . This difference in structure can lead to variations in their biological activities and mechanisms of action. Other similar compounds include various megastigmane glycosides, which also exhibit anti-inflammatory properties .

Biological Activity

Citroside A, a triterpenoid compound found in various plant species, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anticancer, and anti-inflammatory effects. The findings are supported by recent studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound has the chemical formula C19_{19}H30_{30}O8_8 and is classified as a triterpene. Its structure contributes to its biological activities, particularly in interactions with various cellular targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems.

  • Study Findings : In a study assessing various plant extracts, this compound demonstrated a high capacity to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .

2. Anticancer Properties

This compound has shown promise as an anticancer agent through several mechanisms:

  • Cytotoxicity : this compound was found to induce apoptosis in cancer cell lines, including breast and leukemia cells. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Tumor Growth : In silico studies have indicated that this compound binds effectively to aromatase, a key enzyme in estrogen biosynthesis linked to breast cancer progression. Its binding affinity is comparable to that of standard anticancer drugs like tamoxifen .
CompoundBinding Affinity (kcal/mol)Target
This compound-8.0Human Aromatase
Tamoxifen-8.0Human Aromatase

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are beneficial in mitigating chronic inflammatory diseases.

  • Mechanism of Action : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various models .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50_{50} values were determined using MTT assays, showing potent cytotoxic effects at low concentrations .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators .

Properties

InChI

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODSGVDHGMKSN-SIEIHWOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318300
Record name Citroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120330-44-1
Record name Citroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120330441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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